molecular formula C30H28FN3O2 B12409133 Mao-A/5-HT2AR-IN-1

Mao-A/5-HT2AR-IN-1

Cat. No.: B12409133
M. Wt: 481.6 g/mol
InChI Key: GWRCLKVKZRBZJA-UHFFFAOYSA-N
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Description

Mao-A/5-HT2AR-IN-1 is a potent dual inhibitor of monoamine oxidase A and serotonin 2A receptor. It has shown significant potential as an antidepressant agent due to its ability to inhibit both targets with high efficacy. The compound has been studied for its neurocytoprotective effects and its ability to ameliorate depression-like behaviors in animal models .

Preparation Methods

The synthesis of Mao-A/5-HT2AR-IN-1 involves the hybridization of arylpiperazine scaffolds and 5-oxygen-substituted oxoisoaporphines through suitable linkers. This process maintains the original pharmacophore binding while enhancing the dual-target inhibitory activity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and safety of the final product .

Chemical Reactions Analysis

Mao-A/5-HT2AR-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mao-A/5-HT2AR-IN-1 has several scientific research applications:

Mechanism of Action

Mao-A/5-HT2AR-IN-1 exerts its effects by occupying the active cavities of monoamine oxidase A and serotonin 2A receptor through multiple hydrogen bonding forces and π–π stacking interactions. This dual inhibition synergistically promotes interstitial serotonin levels, leading to enhanced antidepressant effects. The compound also repairs damage to hippocampal neuronal cells and reduces the expression of serotonin 2A receptor in brain tissue .

Comparison with Similar Compounds

Mao-A/5-HT2AR-IN-1 is unique due to its dual inhibitory activity against both monoamine oxidase A and serotonin 2A receptor. Similar compounds include:

    Mao-A/5-HT2AR-IN-2: Another dual inhibitor with slightly different structural modifications.

    Mao-A/5-HT2AR-IN-3: A compound with similar inhibitory activity but different pharmacokinetic properties.

    Mao-A/5-HT2AR-IN-4: A dual inhibitor with enhanced neurocytoprotective effects.

These compounds share the dual-target inhibitory mechanism but differ in their specific chemical structures and pharmacological profiles .

Properties

Molecular Formula

C30H28FN3O2

Molecular Weight

481.6 g/mol

IUPAC Name

11-[4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C30H28FN3O2/c31-26-9-3-4-10-27(26)34-16-14-33(15-17-34)13-5-6-18-36-22-19-21-11-12-32-29-23-7-1-2-8-24(23)30(35)25(20-22)28(21)29/h1-4,7-12,19-20H,5-6,13-18H2

InChI Key

GWRCLKVKZRBZJA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O)C6=CC=CC=C6F

Origin of Product

United States

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